molecular formula C16H22O B2507227 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol CAS No. 1212474-45-7

2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol

Cat. No.: B2507227
CAS No.: 1212474-45-7
M. Wt: 230.351
InChI Key: XBIZMMUVXBULNU-UHFFFAOYSA-N
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Description

2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol is a chemical compound known for its unique structure and properties. This compound features a bicyclic framework with a phenolic group, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic framework, often derived from camphene or similar bicyclic compounds.

    Reaction Conditions: These reactions are usually carried out under controlled temperatures and with specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Catalysts: Employing efficient catalysts to speed up the reaction and improve yield.

    Purification: Implementing advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenolic group or the bicyclic framework.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogens and alkylating agents are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroxylated compounds, and substituted phenols.

Scientific Research Applications

2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol involves its interaction with specific molecular targets:

    Molecular Targets: The phenolic group can interact with enzymes and receptors, influencing various biochemical pathways.

    Pathways Involved: The compound may affect oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)phenol stands out due to its unique bicyclic structure combined with a phenolic group, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-15(2)11-8-9-16(15,3)13(10-11)12-6-4-5-7-14(12)17/h4-7,11,13,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIZMMUVXBULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)C3=CC=CC=C3O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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